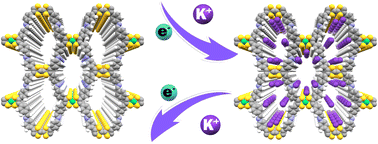A robust conductive covalent organic framework for ultra-stable potassium storage†
Journal of Materials Chemistry A Pub Date: 2023-11-01 DOI: 10.1039/D3TA05959F
Abstract
Redox-active covalent organic frameworks (COFs) have garnered significant attention in the field of K-ion batteries (KIBs), but their applications are mainly hampered by their low electronic conductivity and insufficient cyclability owing to the large size of K-ions. Herein, we report a Ni-bis(dithiolene) and tetrathiafulvalene-based COF (Ni-TTF) with promising electronic conductivity and exceptional stability for high-performance KIB anodes. The redox-active units of Ni-bis(dithiolene) and tetrathiafulvalene (TTF) provide accessible sites for K-ion storage. The one-dimensional tunnel structure and good conductivity of Ni-TTF enabled fast charge (K+/e−) transfer. The reticular network structure maintained its stability in organic electrolyte and ensured a resilient electrode to sustain repeated K-ion intercalation/deintercalation. As a result, Ni-TTF delivered a high reversible capacity of 223 mA h g−1 over more than 800 cycles at a current density of 1C (0.3 A g−1). Moreover, Ni-TTF achieved ultrastable cyclability, without discernible capacity fading after 2500 cycles at 2C, ranking it among the best organic anode materials for KIBs. This contribution opened a new avenue in the design of robust COFs with promising redox activity and improved conductivity for ultrastable K-ion storage.


Recommended Literature
- [1] XXIV.—Properties of conjugated compounds. Part VI. The dibromination products of cyclic butadienes
- [2] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [3] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [4] VII.—On the crystallised hydrates of baryta and strontia
- [5] Green assessment of polymer microparticles production processes: a critical review†
- [6] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [7] Acid-responsive microcapsules: the loading–unloading processes†
- [8] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [9] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [10] Multitask deep learning with dynamic task balancing for quantum mechanical properties prediction†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 175696-73-8









